2-(Methylamino)-1-phenylethanol hydrochloride
Overview
Description
2-(Methylamino)-1-phenylethanol hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of phenylethanol and contains a methylamino group attached to the second carbon of the ethanol chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-phenylethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetaldehyde and methylamine.
Reaction: Phenylacetaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction results in the formation of 2-(Methylamino)-1-phenylethanol.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction can produce secondary amines.
Scientific Research Applications
2-(Methylamino)-1-phenylethanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-phenylethanol hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on adrenergic receptors, leading to various physiological effects. The compound can modulate the release of neurotransmitters such as norepinephrine and dopamine, influencing mood, cognition, and other neurological functions.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure but contains an additional hydroxyl group.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological effects.
Phenylephrine: Contains a hydroxyl group on the benzene ring and is used as a decongestant.
Uniqueness
2-(Methylamino)-1-phenylethanol hydrochloride is unique due to its specific substitution pattern and the presence of a methylamino group. This structural feature imparts distinct pharmacological properties, making it valuable for specific therapeutic applications.
Properties
IUPAC Name |
(2-hydroxy-2-phenylethyl)-methylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUGYWPZOLONFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC(C1=CC=CC=C1)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6589-55-5 (Parent) | |
Record name | Benzyl alcohol, alpha-methylaminomethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-95-8, 61217-79-6 | |
Record name | Benzyl alcohol, alpha-methylaminomethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halostachine, hydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061217796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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